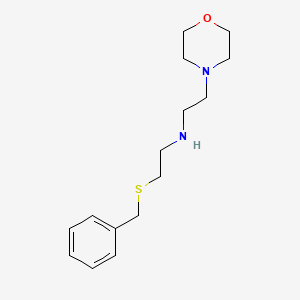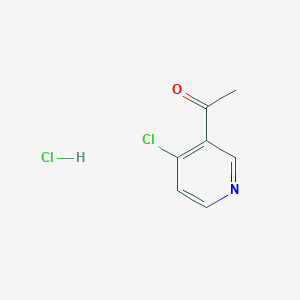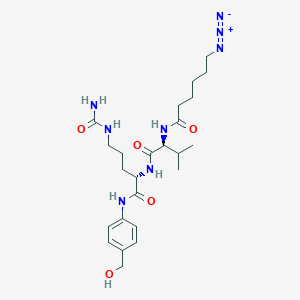![molecular formula C10H12F2N2 B6315135 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline CAS No. 1818412-11-1](/img/structure/B6315135.png)
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline (DFMA) is an organic compound with a wide range of applications in scientific research. It is a versatile and powerful molecule that has been used in a number of fields, including pharmaceuticals, materials science, and biochemistry. DFMA has a number of unique properties that make it an attractive option for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has a number of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and materials science, such as polymers. It has also been used in the synthesis of biochemicals, such as enzymes, and in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline is not fully understood. However, it is thought to act as a substrate for specific enzymes, such as proteases and phosphatases, and as an inhibitor of other enzymes, such as kinases. It is also thought to interact with certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as kinases, and to modulate the activity of certain receptors, such as G-protein coupled receptors. It has also been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has a number of advantages for laboratory experiments. It is a versatile and powerful molecule that can be used in a variety of applications. It is also relatively inexpensive and easy to synthesize. However, this compound has some limitations for laboratory experiments. It is not very stable and can decompose over time. It is also not soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline in scientific research. It could be used to synthesize novel pharmaceuticals or materials, or to study biochemical and physiological processes. It could also be used to develop new methods for drug delivery or to develop new therapeutic agents. Additionally, it could be used to study the effects of environmental toxins or to develop new methods for environmental remediation. Finally, it could be used to study the effects of aging on the body or to develop new methods for extending lifespan.
Synthesemethoden
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline can be synthesized through a process known as the Mitsunobu reaction. This reaction involves the conversion of an alcohol to an ester or an amine to an amide by the reaction of an alcohol or amine with an acid chloride. The reaction is catalyzed by an acid, such as phosphorus pentachloride, and an organophosphorus compound, such as triphenylphosphine. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide.
Eigenschaften
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLNKRMXLKIZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)








![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)